molecular formula C10H14ClN B1253583 N-Cyclopropylbenzylamine HCl CAS No. 39959-74-5

N-Cyclopropylbenzylamine HCl

Cat. No.: B1253583
CAS No.: 39959-74-5
M. Wt: 183.68 g/mol
InChI Key: SUDZAPVGJAYJHC-UHFFFAOYSA-N
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Description

N-Cyclopropylbenzylamine HCl, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Inactivation of Monoamine Oxidase

N-Cyclopropylbenzylamine has been researched for its interaction with monoamine oxidase (MAO), an enzyme in the liver. One study found that N-(1-Methyl)cyclopropylbenzylamine, a derivative, can inactivate pig liver mitochondrial monoamine oxidase in a time- and concentration-dependent manner. This process is protected by the enzyme's substrate and product and is irreversible even after exhaustive dialysis (Silverman & Hoffman, 1981).

Synthesis of Labeled Compounds

Another application involves the synthesis of labeled compounds for research purposes. N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine were synthesized from cyclopropanecarbonitrile, facilitating the study of their interactions and behaviors in various systems (Silverman & Hoffman, 1981).

Effects on Cardiac Arrhythmias

Research from 1951 explored the effects of N: N-Dibenzyl-/3-chloroethylamine, which is related to N-Cyclopropylbenzylamine, on cardiac arrhythmias induced by sympathomimetic amines in the presence of anesthetics like cyclopropane or chloroform. This study contributes to understanding the mechanisms of cardiac arrhythmias and potential protective agents (Fawaz, 1951).

Inhibition of Carbonic Anhydrase Enzymes

A 2015 study investigated cyclopropylcarboxylic acids and esters, which include cyclopropyl moieties similar to N-Cyclopropylbenzylamine, for their inhibitory effects on carbonic anhydrase enzymes. These findings are significant for understanding enzyme inhibition and potential therapeutic applications (Boztaş et al., 2015).

Enzyme Inhibition Profiles

In 2018, N-Propylphthalimide-substituted and 4-vinylbenzyl-substituted benzimidazole salts, which share structural similarities with N-Cyclopropylbenzylamine, were synthesized and characterized for their metal chelating effects and inhibition profiles against acetylcholinesterase and carbonic anhydrase enzymes. These compounds showed efficient inhibition profiles, contributing to the understanding of enzyme inhibition and potential applications in medicine and biochemistry (Sarı et al., 2018).

Mechanism of Inactivation of Cytochromes

A study in 2005 explored the inactivation of cytochrome P450 enzymes by cyclopropylamines, including N-cyclopropylbenzylamine. This research provides insights into the mechanism involving metabolic intermediate complexes, enhancing understanding of enzyme-inhibitor interactions (Cerny & Hanzlik, 2005).

Safety and Hazards

The safety data sheet for hydrochloric acid, which is related to N-Cyclopropylbenzylamine HCl, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

N-benzylcyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)8-11-10-6-7-10;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDZAPVGJAYJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39959-74-5
Record name Benzenemethanamine, N-cyclopropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39959-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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